Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-
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Overview
Description
Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- is a heterocyclic compound that combines a pyridine ring with an oxadiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole rings in its structure imparts unique chemical and physical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method for synthesizing the oxadiazole ring is through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2-methylbenzhydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole ring .
Once the oxadiazole ring is formed, it can be coupled with a pyridine derivative using various coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling. These reactions typically require the use of palladium catalysts and appropriate ligands to facilitate the formation of the carbon-carbon bond between the oxadiazole and pyridine rings .
Industrial Production Methods
Industrial production of Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of greener and more sustainable synthetic routes, such as those employing microwave irradiation or solvent-free conditions, can further improve the environmental footprint of the industrial production .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Properties
IUPAC Name |
5-(2-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-4-2-3-5-12(10)14-16-13(17-18-14)11-6-8-15-9-7-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUVZJBNOGUNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354115 |
Source
|
Record name | Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88059-55-6 |
Source
|
Record name | Pyridine, 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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